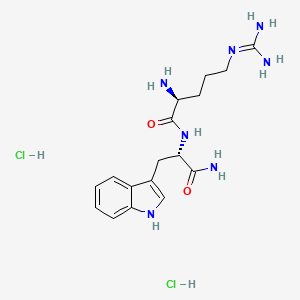

H-Arg-Trp-NH2 . 2 HCl

Description

The study of peptides, short chains of amino acid monomers linked by peptide bonds, is a cornerstone of chemical biology. These molecules play crucial roles in a vast array of biological processes. Within this broad field, the specific dipeptide H-Arg-Trp-NH2 . 2 HCl has emerged as a key area of research, particularly for its presence in larger, bioactive peptide structures.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanamide dihydrochloride (B599025) |

| Molecular Formula | C17H27Cl2N7O2 |

| Molecular Weight | 448.35 g/mol |

| CAS Number | 281659-95-8 a2bchem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H/t12-,14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABYCKVXSLSGFI-FORAGAHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Arg Trp Nh2 . 2 Hcl and Its Integration into Complex Peptides

Solution-Phase Peptide Synthesis (SPPS) Approaches for Dipeptide Elongation

Solution-phase peptide synthesis (SPPS), while traditionally used for large-scale production, offers a versatile platform for the synthesis of dipeptides like H-Arg-Trp-NH2. This approach involves the reaction of amino acids in a suitable solvent, with careful control over protecting groups and coupling conditions to ensure the formation of the desired peptide bond.

Strategic Amino Acid Protection and Deprotection in Dipeptide Synthesis

To prevent unwanted side reactions and ensure the correct sequence, the α-amino and side-chain functional groups of arginine and tryptophan must be temporarily protected. peptide.com The selection of these protecting groups is crucial and is guided by their stability under coupling conditions and the ease of their removal without damaging the newly formed peptide. Common protecting groups include:

Z (Benzyloxycarbonyl): A traditional protecting group for the α-amino group, often used in solution-phase synthesis. peptide.com It is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Widely used for α-amino group protection, it is stable under basic conditions but readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.orgorganic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl): Another popular choice for α-amino protection, the Fmoc group is stable under acidic conditions but is removed by a weak base, commonly a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org

The guanidinium (B1211019) group of arginine and the indole (B1671886) ring of tryptophan also require protection to avoid side reactions. For arginine, protecting groups like tosyl (Tos) or nitro (NO2) are often employed in Boc-based strategies. peptide.com In Fmoc chemistry, more acid-labile groups are preferred. The indole nitrogen of tryptophan may sometimes be protected, although it is often left unprotected due to its lower reactivity.

| Protecting Group | Abbreviation | Cleavage Conditions | Primary Use |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation | α-Amino Group |

| tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | α-Amino Group |

| 9-fluorenylmethoxycarbonyl | Fmoc | Weak Base (e.g., Piperidine) | α-Amino Group |

Table 1. Common Amino-Protecting Groups in Peptide Synthesis

Optimized Coupling Reagents and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between the carboxyl group of the N-protected arginine and the amino group of tryptophan amide is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to maximize yield and minimize racemization. mdpi.comcreative-peptides.com

Commonly used coupling reagents include:

DCC (N,N'-Dicyclohexylcarbodiimide): A cost-effective and widely used coupling reagent. bachem.comnih.gov However, the byproduct, dicyclohexylurea (DCU), is poorly soluble and can complicate purification. peptide.com

HOBt (1-Hydroxybenzotriazole): Often used in conjunction with carbodiimides like DCC to suppress racemization and improve coupling efficiency. creative-peptides.compeptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions. creative-peptides.comomizzur.com

HONb (N-Hydroxy-5-norbornene-2,3-dicarboximide): Used with condensing agents like diisopropylcarbodiimide (DIPC) to achieve high yields with minimal racemization. mdpi.com

DIPC (N,N'-Diisopropylcarbodiimide): Similar to DCC but the resulting urea (B33335) byproduct is more soluble, making it more suitable for certain applications. peptide.com

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, but byproduct can be problematic for purification. bachem.compeptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive used to reduce racemization and improve reaction rates. creative-peptides.compeptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient, rapid coupling with low racemization. creative-peptides.comomizzur.com |

| N-Hydroxy-5-norbornene-2,3-dicarboximide | HONb | Used with carbodiimides to minimize racemization. mdpi.com |

| N,N'-Diisopropylcarbodiimide | DIPC | Byproduct is more soluble than that of DCC. peptide.com |

Table 2. Common Coupling Reagents for Amide Bond Formation

Purification and Isolation Techniques for Amidated Dipeptides

Following the coupling reaction and deprotection steps, the crude dipeptide must be purified to remove unreacted starting materials, coupling byproducts, and any side products. Common purification techniques include:

Precipitation: The crude peptide can often be precipitated from the reaction mixture by the addition of a non-polar solvent, such as diethyl ether. nih.gov This is an effective method for removing soluble impurities.

Liquid Chromatography: For higher purity, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification. americanpeptidesociety.orgwindows.net The peptide is dissolved in a polar solvent and passed through a column packed with a non-polar stationary phase. Elution with a gradient of increasing organic solvent concentration separates the desired peptide from impurities. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Considerations for H-Arg-Trp-NH2 . 2 HCl Incorporation

Solid-phase peptide synthesis (SPPS) is the preferred method for the routine synthesis of peptides. In this approach, the peptide is assembled sequentially while one end is attached to an insoluble polymer support (resin).

Resin Selection and Loading Strategies for C-Terminal Amidation

To obtain a C-terminally amidated peptide like H-Arg-Trp-NH2, a specific type of resin must be used. Resins such as the Rink amide resin are commonly employed. These resins have a linker that, upon cleavage, yields a C-terminal amide. The first amino acid, in this case, Tryptophan, is attached to the resin.

Fmoc/Boc Chemistry for Arginine and Tryptophan Residues in Sequential Coupling

Both Fmoc and Boc protection strategies can be used in SPPS. americanpeptidesociety.org

Fmoc Chemistry: This is the more common strategy in modern SPPS. americanpeptidesociety.org The α-amino group is protected with the base-labile Fmoc group, while the side chains are protected with acid-labile groups. The synthesis cycle involves deprotection of the Fmoc group with piperidine, followed by coupling of the next Fmoc-protected amino acid.

Boc Chemistry: In this approach, the α-amino group is protected with the acid-labile Boc group, and the side chains are protected with groups that are cleaved by a stronger acid, such as hydrofluoric acid (HF). americanpeptidesociety.org

For the synthesis of H-Arg-Trp-NH2, Fmoc-Trp would first be attached to the Rink amide resin. Following Fmoc deprotection, Fmoc-Arg(Pbf)-OH (where Pbf is a common acid-labile protecting group for the arginine side chain) would be coupled. After the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail (e.g., TFA with scavengers), to yield the final product, H-Arg-Trp-NH2, which is then isolated as its dihydrochloride (B599025) salt.

Cleavage and Side-Chain Deprotection Post-Synthesis

Following the successful solid-phase assembly of the protected dipeptide sequence, Arg(Pbf)-Trp(Boc)-NH-resin, the final crucial stage involves the simultaneous cleavage of the peptide from the solid support and the removal of the side-chain protecting groups. This process, often termed global deprotection, is typically accomplished in a single step using a strong acid, most commonly Trifluoroacetic acid (TFA). rsc.orgwpmucdn.com The success of this step is paramount for obtaining a high yield of the desired H-Arg-Trp-NH2 peptide in its free, unprotected form, while minimizing side reactions.

The cleavage and deprotection process generates highly reactive cationic species from the protecting groups and the resin linker. iris-biotech.de For instance, the acid-labile tert-butyl (tBu) based protectors, such as tert-butyloxycarbonyl (Boc) on the Tryptophan indole nitrogen and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) on the Arginine guanidino group, release tert-butyl and Pbf cations upon acidolysis. iris-biotech.deluxembourg-bio.com These electrophilic species can subsequently attack electron-rich amino acid side chains, particularly the indole ring of Tryptophan, leading to irreversible modification and the formation of undesired byproducts. iris-biotech.depeptide.com

To prevent these side reactions, a "cleavage cocktail" is employed, which consists of TFA mixed with a variety of scavenger molecules. wpmucdn.comiris-biotech.de These scavengers are nucleophilic compounds that effectively trap the reactive carbocations before they can modify the peptide. iris-biotech.deluxembourg-bio.com The choice of scavengers and their proportions in the cocktail is critical and depends on the specific amino acids present in the sequence. thermofisher.com For a peptide containing both Arginine and Tryptophan, the cocktail must be robust enough to efficiently remove the Pbf group and prevent alkylation of the Trp residue. peptide.com

Protecting Groups and Their Removal

The selection of orthogonal protecting groups during the synthesis phase dictates the final cleavage strategy. In the context of Fmoc-based solid-phase peptide synthesis (SPPS) for H-Arg-Trp-NH2, the following side-chain protecting groups are standard.

| Amino Acid | Side-Chain Functionality | Common Protecting Group | Removal Mechanism |

| Arginine (Arg) | Guanidino | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acidolysis with TFA. The Pbf group is highly acid-sensitive and is cleaved to release a sulfonyl cation. luxembourg-bio.compeptide.com |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Acidolysis with TFA. The Boc group is readily cleaved, generating a tert-butyl cation. luxembourg-bio.comthermofisher.com |

The Pbf group on Arginine and the Boc group on Tryptophan are designed to be stable during the repetitive piperidine treatments for Nα-Fmoc removal but are efficiently cleaved by the final TFA treatment. luxembourg-bio.comsigmaaldrich.com

Composition of Cleavage Cocktails

Several well-established cleavage cocktails are suitable for peptides containing Arginine and Tryptophan. The primary component is TFA, typically at a concentration of 90-95%. iris-biotech.demdpi.com The remaining volume is composed of a mixture of scavengers.

One of the most common and effective cocktails for general use, including sequences with Arg and Trp, is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.commdpi.com TIS is a potent reducing scavenger that effectively traps carbocations. iris-biotech.de Water is added to act as a scavenger for tert-butyl cations and to facilitate the hydrolysis of protecting groups. wpmucdn.com

Table of Common Cleavage Cocktails for Arg/Trp-Containing Peptides:

| Reagent/Cocktail Name | Composition (v/v or w/v) | Key Scavengers & Rationale | Typical Reaction Time |

|---|---|---|---|

| TFA / TIS / H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | TIS: Reduces and scavenges carbocations. Water: Scavenges tert-butyl cations. A standard, effective, and non-malodorous option. sigmaaldrich.commdpi.com | 1-3 hours |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol & Thioanisole: Aromatic scavengers that capture electrophiles. EDT: A potent reducing scavenger. Recommended for complex peptides with multiple sensitive residues. iris-biotech.depeptide.com | 1-2.5 hours |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole & Anisole: Soft nucleophiles that protect Trp. EDT: Reducing scavenger. Specifically designed to minimize attachment of Trp-peptides to linkers and deprotect sulfonyl-protected Arg. iris-biotech.de | 1-3 hours |

For the synthesis of H-Arg-Trp-NH2, the standard TFA/TIS/H₂O cocktail is generally sufficient and highly effective. mdpi.com The reaction is typically carried out at room temperature for 1 to 3 hours. sigmaaldrich.com Monitoring the reaction by cleaving a small amount of resin and analyzing the product via HPLC can determine the optimal cleavage time. peptide.com Following the cleavage reaction, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by filtration or centrifugation, and then washed to remove residual scavengers and cleaved protecting groups. iris-biotech.depeptide.com

Structural Characterization and Conformational Analysis of H Arg Trp Nh2 . 2 Hcl

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structural integrity of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, offering a complete picture of the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of a peptide. For H-Arg-Trp-NH2 . 2 HCl, a series of one- and two-dimensional NMR experiments would be conducted to assign the chemical shifts of all hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms.

The ¹H NMR spectrum provides initial information on the types of protons present. Protons of the tryptophan indole (B1671886) ring would typically resonate in the downfield aromatic region (approx. 7.0-8.0 ppm), while the alpha-protons (α-H) of the arginine and tryptophan residues would appear further upfield. The side-chain protons of arginine (β, γ, δ) would have characteristic shifts, as would the β-protons of tryptophan.

To definitively assign these resonances, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled to each other within the same amino acid residue. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space proximities between protons, providing crucial information about the peptide's conformation and the spatial arrangement of the arginine and tryptophan side chains relative to each other and the peptide backbone.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for H-Arg-Trp-NH2 in Aqueous Solution

| Proton Type | Arginine Residue (ppm) | Tryptophan Residue (ppm) |

|---|---|---|

| Amide NH | ~8.0-8.5 | ~8.0-8.5 |

| α-CH | ~4.0-4.5 | ~4.5-5.0 |

| β-CH₂ | ~1.8-2.0 | ~3.2-3.4 |

| γ-CH₂ | ~1.6-1.8 | - |

| δ-CH₂ | ~3.1-3.3 | - |

| Indole Ring | - | ~7.0-8.0 |

| Guanidinium (B1211019) NH | ~7.0-7.5 | - |

| C-terminal NH₂ | ~7.5-8.0 | ~7.5-8.0 |

Note: These are generalized, predicted values. Actual chemical shifts can vary based on solvent, pH, temperature, and peptide conformation.

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry is used to confirm the molecular weight of this compound and assess its purity. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would provide a highly accurate mass measurement.

The expected monoisotopic mass of the protonated dipeptide cation [M+H]⁺ would be calculated from its molecular formula (C₁₇H₂₆N₇O₂⁺). The experimentally determined mass should match this theoretical value within a few parts per million (ppm), confirming the elemental composition. The presence of two hydrochloride counterions is inferred from the synthesis and other characterization methods but is not typically observed directly in the mass spectrum of the cationic species. The purity of the sample can be evaluated by the absence of significant peaks corresponding to impurities or degradation products.

Table 2: Molecular Weight Data for H-Arg-Trp-NH2

| Parameter | Value |

|---|---|

| Molecular Formula (free base) | C₁₇H₂₅N₇O₂ |

| Molecular Weight (free base) | 359.43 g/mol |

| Molecular Formula (dihydrochloride) | C₁₇H₂₇Cl₂N₇O₂ |

| Molecular Weight (dihydrochloride) | 432.35 g/mol |

Crystallographic Studies and Molecular Packing Analysis of Dihydrochloride (B599025) Salts

While solution-state information is vital, a single-crystal X-ray diffraction study provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. Obtaining suitable crystals of this compound would allow for atomic-resolution insights into its conformation, as well as the intermolecular interactions that govern its crystal packing.

Analysis of Hydrogen Bonding Networks Involving Amide and Hydrochloride Moieties

A crystal structure would reveal an extensive network of hydrogen bonds. Key interactions would be expected between the protonated N-terminal amine, the guanidinium group of arginine, the indole N-H of tryptophan, and the peptide backbone amides (as hydrogen bond donors) and the peptide carbonyl oxygen, the C-terminal amide, and the chloride anions (as hydrogen bond acceptors). The chloride ions play a crucial role in stabilizing the positive charges on the arginine side chain and the N-terminus, forming strong N-H···Cl⁻ hydrogen bonds. The analysis would detail the specific bond lengths and angles of these interactions, defining the primary motifs that build the crystal lattice.

Theoretical and Computational Structural Studies

In conjunction with experimental data, or in its absence, theoretical and computational methods can provide valuable insights into the conformational preferences of H-Arg-Trp-NH2. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the dipeptide.

These studies can predict low-energy conformations of the molecule in the gas phase or in a solvated environment. By rotating the dihedral angles of the peptide backbone (phi, ψ) and the side chains (chi), a conformational map can be generated, highlighting the most stable arrangements. Such computational models can help interpret experimental NMR data and provide a dynamic understanding of the peptide's structure, which may not be fully captured by the static picture provided by X-ray crystallography. These theoretical studies can also be used to analyze the energetics of the non-covalent interactions, such as hydrogen bonds and π-stacking, that would be observed in a crystal structure.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations would provide critical insights into its dynamic behavior and conformational flexibility. This technique could elucidate the range of shapes the molecule adopts in different environments, such as in a vacuum or in an aqueous solution.

The exploration of the conformational space would involve identifying the most stable energetic states and the transitional pathways between them. Key parameters that would be analyzed include dihedral angle distributions of the peptide backbone and side chains, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.

Hypothetical Data Table from MD Simulations:

| Conformational State | Population (%) | Key Dihedral Angles (φ, ψ) | Stability (kcal/mol) |

| Extended | Data not available | Data not available | Data not available |

| Folded | Data not available | Data not available | Data not available |

| Globular | Data not available | Data not available | Data not available |

Quantum Mechanical/Molecular Mechanics (QM/MM) Calculations for Electronic Properties

To investigate the electronic properties of this compound, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be employed. This method allows for a detailed quantum mechanical treatment of a specific region of the molecule (e.g., the peptide bond and aromatic side chain of tryptophan) while the remainder of the system is described using classical molecular mechanics.

QM/MM calculations would be instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of the compound. This could include the determination of atomic charges, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the simulation of spectroscopic data for comparison with experimental results.

Hypothetical Data Table from QM/MM Calculations:

| Electronic Property | Calculated Value | Method |

| Dipole Moment (Debye) | Data not available | Data not available |

| HOMO Energy (eV) | Data not available | Data not available |

| LUMO Energy (eV) | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | Data not available | Data not available |

Without published research specifically focused on the computational analysis of this compound, the detailed and scientifically accurate content required for this article cannot be produced.

Pharmacophoric and Functional Significance of the Arginine Tryptophan Dipeptide Motif

Role as a Core "Message Sequence" in Melanocortin Receptor Ligands

The Arginine-Tryptophan dipeptide is an indispensable component of the "message sequence" within melanocortin peptides. This sequence is the minimal structure required for receptor binding and activation. mdpi.commdpi.com The endogenous agonists for the melanocortin receptors, including α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH), all contain the conserved core tetrapeptide sequence His-Phe-Arg-Trp. nih.govnih.govnih.govnih.gov This sequence is widely recognized as the primary pharmacophore responsible for the interaction with melanocortin receptors 1, 3, 4, and 5. nih.gov

Extensive structure-activity relationship (SAR) studies have demonstrated that the bioactivity of α-MSH is critically dependent on the central tetrapeptide sequence, His-Phe-Arg-Trp. acs.orgmedchemexpress.com This sequence is highly conserved across the family of endogenous melanocortin peptides. mdpi.comnih.gov The Arg and Trp residues, in particular, are considered fundamental for molecular recognition and stimulation of the receptors. nih.govacs.org The integrity of this core motif is so crucial that it forms the basis for the design of numerous synthetic MCR ligands. nih.gov While the full α-MSH peptide is a potent agonist, this central tetrapeptide sequence is considered the essential "message" portion of the molecule that imparts biological activity.

The Arg-Trp motif plays a direct role in the binding of melanocortin ligands to their G-protein coupled receptors (GPCRs) and the subsequent activation of intracellular signaling pathways. nih.gov Upon binding, these agonists stimulate the receptors to increase intracellular cyclic AMP (cAMP) levels through the activation of adenylate cyclase. nih.govnih.govmdpi.com The side chains of both Arginine and Tryptophan are vital for this process. Alanine substitution studies have shown that while the Arg⁸ and Trp⁹ side chains contribute significantly to binding energy, they are not absolutely essential for the receptor activation event itself. nih.gov However, the removal of the Trp⁹ residue from a pentapeptide analog resulted in a ligand unable to bind or stimulate the human MC4R. acs.org The interaction of this core sequence with the receptor is believed to induce a conformational change in the receptor, leading to G-protein coupling and the initiation of the cAMP cascade. nih.gov

Structure-Activity Relationship (SAR) Studies of H-Arg-Trp-NH2-Containing Peptides

The His-Phe-Arg-Trp sequence has been the subject of extensive SAR studies to develop potent and selective melanocortin receptor ligands. nih.gov By systematically modifying each amino acid within this template, researchers have elucidated the specific contributions of each residue to receptor affinity, selectivity, and functional activity.

A common strategy in melanocortin ligand design involves using the tetrapeptide template Ac-His-D-Phe-Arg-Trp-NH2 as a starting point. nih.govacs.orgnih.govacs.org This particular analog is a potent agonist at several melanocortin receptors, including the mouse MC1R, MC3R, MC4R, and MC5R. acs.org Researchers have created extensive libraries by modifying each position of this tetrapeptide. nih.govresearchgate.net For instance, modifications at the Trp⁹ position have been explored to understand its role, leading to the discovery that the indole (B1671886) moiety is particularly important for MC3R agonist potency. nih.govacs.org Similarly, substitutions at the Arg⁸ position have shown that while the guanidinyl side chain is important for potency, it is not absolutely critical for agonist activity. nih.gov These systematic studies provide a detailed map of the structural requirements for MCR activation.

The Arginine and Tryptophan residues within the core pharmacophore are key determinants of the pharmacological profile of melanocortin ligands.

Arginine (Arg⁸): Modifications at this position can significantly impact receptor selectivity. For example, replacing Arg⁸ with homoarginine resulted in a 56-fold selectivity for the MC4R over the MC3R. nih.gov Substituting it with Ornithine (Orn) led to a 123-fold selectivity for MC4R over MC5R and a 63-fold selectivity for MC5R over MC3R. nih.gov Complete removal of the basic guanidinyl side chain generally leads to a decrease in potency across the MCR subtypes. nih.gov

Tryptophan (Trp⁹): This position is crucial for potency and can be modified to achieve receptor selectivity. The Trp⁹ indole moiety is particularly important for agonist potency at the MC3R. nih.govacs.org Substituting Trp⁹ with residues like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (biphenylalanine) can create ligands with nanomolar potency at the peripheral MC1R and MC5R, but much lower micromolar potency at the centrally expressed MC3R and MC4R. nih.govacs.org This demonstrates that the Trp⁹ position can be exploited to design peripherally selective melanocortin ligands.

| Trp⁹ Substitution | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |

|---|---|---|---|---|

| Trp (Parent Peptide) | 20 | 156 | 17 | 4 |

| Nal(2') | 13 | 100 | 10 | 3 |

| D-Nal(2') | 20 | 160 | 16 | 4 |

| Tic | 52 | >100,000 | >100,000 | 320 |

| Bip | 100 | >100,000 | >100,000 | 1,100 |

The stereochemistry of the amino acids within the melanocortin pharmacophore has a profound impact on biological activity. The most well-documented example is the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, D-Phenylalanine (D-Phe).

Mechanistic Insights into Receptor Interactions at the Molecular Level

The Arg-Trp dipeptide motif is a key pharmacophore in various biologically active peptides, facilitating molecular recognition and binding to their cognate receptors. A deeper understanding of these interactions at the molecular level is crucial for the rational design of novel therapeutics. This section delves into the mechanistic details of how the Arg-Trp motif engages with receptor binding pockets, drawing upon findings from mutagenesis studies, molecular modeling, and biophysical characterization techniques. A notable example that illustrates these principles is the interaction of peptides containing an Arg-Trp-x-x-Trp motif with the bacterial enzyme MraY, a critical component in cell wall biosynthesis.

Identification of Key Receptor Residues Interacting with the Arg-Trp Motif via Mutagenesis Studies

Site-directed mutagenesis is a powerful tool to elucidate the specific amino acid residues within a receptor that are critical for ligand binding and function. By systematically replacing specific amino acids in the receptor's binding pocket and observing the effect on ligand affinity and downstream signaling, researchers can map the key interaction points.

While specific mutagenesis studies on a receptor for the simple H-Arg-Trp-NH2 dipeptide are not extensively documented in publicly available literature, valuable insights can be drawn from studies on more complex peptides containing the Arg-Trp motif. For instance, research on the interaction between the bacteriophage ϕX174 lysis protein E, which contains an Arg-Trp-x-x-Trp motif, and its target, the bacterial translocase MraY, has provided significant clues. nih.gov Genetic studies have revealed that specific mutations in the E. coli MraY enzyme, such as F288L (a substitution of Phenylalanine at position 288 with Leucine), confer resistance to protein E. researchgate.net This suggests that Phenylalanine at position 288 is a critical residue for the binding of the Arg-Trp containing motif. Further analysis has implicated the neighboring residue, Glutamate-287 (Glu-287), in this interaction as well. nih.govresearchgate.net

These findings allow for the construction of a hypothetical model of the binding site where the aromatic ring of the Tryptophan residue in the ligand engages in π-π stacking or hydrophobic interactions with the Phenylalanine residue of the receptor. The positively charged guanidinium (B1211019) group of the Arginine residue, in turn, could form electrostatic interactions or hydrogen bonds with the negatively charged carboxylate group of the Glutamate residue on the receptor.

Table 1: Key Receptor Residues in E. coli MraY Interacting with an Arg-Trp Containing Motif

| Receptor Residue | Position | Implied Interaction with Arg-Trp Motif | Evidence |

| Phenylalanine | 288 | Hydrophobic/π-π stacking with Tryptophan | F288L mutation confers resistance to the ligand. researchgate.net |

| Glutamate | 287 | Electrostatic/Hydrogen bonding with Arginine | Implicated alongside Phe-288 in ligand interaction. nih.govresearchgate.net |

Molecular Modeling and Docking Studies of Ligand-Receptor Complexes

Molecular modeling and docking simulations provide a computational lens to visualize and analyze the interactions between a ligand and its receptor at an atomic level. These methods can predict the binding conformation of the ligand within the receptor's active site and estimate the binding affinity.

In the context of the Arg-Trp motif, molecular modeling can further illuminate the interactions suggested by mutagenesis studies. For the Arg-Trp-x-x-Trp motif's interaction with MraY, a helical wheel model was constructed for the transmembrane domain of the lysis protein E and the corresponding transmembrane helix 9 of MraY. researchgate.net This modeling suggested a plausible spatial arrangement where the Arginine and Tryptophan residues of the motif are positioned to interact with Phenylalanine-288 and Glutamate-287 on MraY. researchgate.net

Docking studies with the H-Arg-Trp-NH2 dipeptide and a modeled binding pocket based on the MraY data would likely show the Tryptophan's indole ring nestled in a hydrophobic pocket lined by aromatic residues like Phenylalanine. The Arginine's guanidinium group would be predicted to form a salt bridge with an acidic residue such as Glutamate or Aspartate. Such computational analyses are invaluable for generating hypotheses about the precise nature of the ligand-receptor complex, which can then be tested experimentally.

Table 2: Predicted Interactions from Molecular Modeling of an Arg-Trp Motif in a Receptor Binding Pocket

| Ligand Residue | Key Functional Group | Receptor Residue(s) | Type of Interaction |

| Arginine | Guanidinium group | Aspartate, Glutamate | Electrostatic (Salt Bridge), Hydrogen Bonding |

| Tryptophan | Indole ring | Phenylalanine, Tyrosine, Leucine | Hydrophobic, π-π Stacking |

Biophysical Characterization of Ligand-Receptor Binding Events

A range of biophysical techniques can be employed to characterize the binding of a ligand to its receptor in real-time, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. For the interaction of tryptophan-based motifs with the δ-COP subunit of the coatomer complex, ITC was used to confirm the mode of binding. princeton.edunih.gov A hypothetical ITC experiment for H-Arg-Trp-NH2 binding to a receptor might reveal a binding affinity in the micromolar range, with the binding process being driven by both favorable enthalpic and entropic contributions, reflecting the formation of specific non-covalent interactions and the release of ordered water molecules from the binding site, respectively.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. SPR could be used to study the interaction of H-Arg-Trp-NH2 with a receptor by immobilizing the receptor and flowing the dipeptide over the sensor chip. The resulting sensorgram would provide detailed information about the kinetics of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide high-resolution structural information about both the ligand and the receptor in their free and bound states. Chemical shift perturbation mapping, where changes in the chemical shifts of receptor or ligand atoms are monitored upon complex formation, can identify the residues at the binding interface. For the H-Arg-Trp-NH2 dipeptide, 1H-15N HSQC NMR experiments could be performed on an 15N-labeled receptor in the presence and absence of the ligand to map the binding site on the receptor surface.

Table 3: Representative Biophysical Data for Peptide-Receptor Interactions

| Technique | Parameters Measured | Hypothetical Values for Arg-Trp Motif Interaction |

| Isothermal Titration Calorimetry (ITC) | Kd, n, ΔH, ΔS | Kd = 10 µM, n = 1, ΔH = -5 kcal/mol, TΔS = 2 kcal/mol |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | kon = 1 x 105 M-1s-1, koff = 1 x 10-3 s-1, Kd = 10 µM |

| NMR Spectroscopy | Chemical Shift Perturbations (Δδ) | Significant Δδ for receptor residues in the binding pocket upon ligand addition. |

Collectively, these techniques provide a comprehensive picture of the molecular interactions governing the binding of the Arg-Trp motif to its receptor, paving the way for the structure-based design of new and more potent ligands.

Research Applications and Methodologies Employing H Arg Trp Nh2 . 2 Hcl

Development of Peptide Libraries for Fundamental Biological Research

Peptide libraries are powerful tools for the discovery of new ligands for biological targets. The H-Arg-Trp-NH2 . 2 HCl dipeptide can be considered a basic building block in the construction of these vast libraries, where the individual contributions of arginine and tryptophan are systematically explored.

Positional scanning synthetic combinatorial libraries (PS-SCLs) are a key methodology for identifying high-affinity peptide sequences for various biological targets, including antibodies and receptors. researchgate.netnih.gov This approach involves the synthesis of a collection of peptide mixtures where one position is fixed with a specific amino acid, while the remaining positions consist of a mixture of amino acids. nih.gov By screening these mixtures, the amino acid that confers the highest activity at a specific position can be identified. researchgate.net For instance, a tetrapeptide library could be designed around a core sequence, such as Ac-His-DPhe-Arg-Trp-NH2, to identify novel ligands for melanocortin receptors. acs.org

Mixture-based libraries are synthesized on a solid phase but are screened for activity in solution. acs.org This technique allows for the rapid screening of a large number of compounds to identify lead structures. The Arg-Trp motif is a common feature in peptides identified from such libraries due to the favorable interaction properties of these two residues.

Table 1: Approaches in Peptide Library Development

| Methodology | Description | Key Advantage |

| Positional Scanning | A collection of peptide mixtures where one position is systematically fixed with a specific amino acid, while other positions are mixtures. nih.gov | Rapid identification of the optimal amino acid for each position in a peptide sequence. researchgate.net |

| Mixture-Based Libraries | Libraries of peptides that are synthesized as mixtures and screened in solution for biological activity. acs.org | Allows for the high-throughput screening of a vast number of peptide sequences simultaneously. |

High-throughput screening (HTS) is essential for evaluating the vast number of peptides generated in combinatorial libraries. nih.gov These automated systems can rapidly assess the biological activity of thousands of compounds, identifying "hits" for further development. For peptides containing the Arg-Trp motif, HTS assays can be designed to measure various activities, such as antimicrobial efficacy or receptor binding. For example, HTS can be employed to find inhibitors of mammalian aminoacyl-tRNA synthetases, which are crucial enzymes in protein synthesis. nih.gov The development of mega-high-throughput screening platforms allows for the evaluation of libraries containing billions of non-natural polymers, significantly expanding the scope of ligand discovery. nih.govacs.org

Antimicrobial Peptide Research Incorporating the Arg-Trp Motif

The combination of a cationic residue (arginine) and a bulky, hydrophobic residue (tryptophan) is a hallmark of many potent antimicrobial peptides (AMPs). nih.gov The this compound dipeptide serves as a minimal model for understanding the fundamental interactions that drive the antimicrobial activity of larger, more complex peptides.

The design of novel AMPs often involves the strategic placement of arginine and tryptophan residues to create an amphipathic structure, which is crucial for interacting with bacterial membranes. nih.govfrontiersin.org Arginine's positive charge facilitates the initial electrostatic attraction to the negatively charged bacterial membrane, while tryptophan's hydrophobic nature promotes insertion into the lipid bilayer. nih.govfrontiersin.org Studies have shown that peptides rich in both arginine and tryptophan exhibit broad and potent antimicrobial activity. acs.org The specific sequence and arrangement of these residues can significantly impact the peptide's efficacy and selectivity. For example, the peptide HRWWRWWRR-NH2 has been studied for its interaction with the outer membrane of E. coli. researchgate.net

The primary mechanism of action for many Arg-Trp containing AMPs is the disruption of the bacterial cell membrane. nih.gov Upon binding to the membrane, these peptides can induce pore formation, leading to the leakage of intracellular contents and ultimately cell death. nih.gov The initial interaction is driven by electrostatic forces between the cationic arginine residues and the anionic components of the bacterial membrane. frontiersin.org Subsequently, the tryptophan residues insert into the hydrophobic core of the membrane, disrupting its integrity. nih.gov The ability of Arg-Trp peptides to permeabilize lipid bilayers is a key factor in their antimicrobial activity. acs.org

Table 2: Research Findings on Arg-Trp Containing Antimicrobial Peptides

| Peptide/Motif | Research Focus | Key Finding |

| Arg-Trp Motif | General antimicrobial activity | The combination of cationic arginine and hydrophobic tryptophan is crucial for potent antimicrobial action. nih.gov |

| HRWWRWWRR-NH2 | Interaction with E. coli outer membrane | Molecular dynamics simulations show the peptide inserts into the lipopolysaccharide layer. researchgate.net |

| Arginine-Rich Peptides | Membrane interaction | Arginine's guanidinium (B1211019) group is highly effective in mediating interactions with bacterial membranes. frontiersin.org |

Advanced Analytical Techniques for Comprehensive Peptide Characterization

A suite of advanced analytical techniques is necessary to fully characterize synthetic peptides like this compound and its more complex derivatives, ensuring their identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of peptides and for the analysis of amino acids in biological fluids. nih.govnih.govbevital.no Mass Spectrometry (MS) is the primary tool for determining the molecular weight and sequence of peptides. google.comunc.edu Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. google.com Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution. nih.govnih.govrsc.orgyoutube.comyoutube.com Both 1D and 2D NMR techniques are employed to elucidate the structure of peptides. rsc.org

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Application | Information Obtained |

| HPLC | Purity assessment and amino acid analysis | Separation of the peptide from impurities and quantification of constituent amino acids. nih.govnih.govbevital.no |

| Mass Spectrometry | Molecular weight determination and sequencing | Precise mass of the peptide and the order of its amino acids. google.comunc.edu |

| NMR Spectroscopy | Structural elucidation | Detailed 3D structure and conformation of the peptide in solution. nih.govnih.govrsc.orgyoutube.comyoutube.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of purity and the confirmation of identity for synthetic peptides such as this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. nih.govhplc.eu

In a typical RP-HPLC analysis of H-Arg-Trp-NH2, the peptide is dissolved in an aqueous mobile phase and injected into the system. It then travels through a column packed with a nonpolar stationary phase, commonly silica (B1680970) chemically modified with C8 or C18 alkyl chains. hplc.eu Peptides are eluted from the column using a gradient of an organic solvent, such as acetonitrile, mixed with the aqueous phase. nih.gov Both phases are often acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu

Detection is typically performed using a UV detector. The peptide bond absorbs strongly in the far UV range (210–220 nm), providing a universal detection method for peptides. nih.gov Additionally, the indole (B1671886) side-chain of the tryptophan residue allows for detection at a wavelength of approximately 280 nm. nih.gov The purity of the sample is determined by calculating the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram. Identification is confirmed by comparing the retention time of the sample to that of a certified reference standard.

The following table outlines a typical set of parameters for the HPLC analysis of this compound.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Separates the peptide from impurities based on hydrophobicity. |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent to improve peak sharpness. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | The organic modifier used to elute the peptide from the column. |

| Elution Method | Linear Gradient (e.g., 5% to 60% Mobile Phase B over 30 minutes) | Gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity. |

| Flow Rate | 1.0 mL/min (for a standard 4.6 mm i.d. column) | Controls the speed of the separation. |

| Detection | UV Absorbance at 215 nm or 220 nm | Detects the peptide bonds, allowing for quantification. |

| Column Temp. | 25-30 °C | Maintains consistent retention times and separation efficiency. |

Surface Plasmon Resonance (SPR) for Characterizing Binding Kinetics and Affinities

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. nih.gov It is employed to characterize the binding kinetics and affinity of this compound with its biological targets, such as receptors or other proteins. nih.gov The method provides quantitative data on how quickly the peptide binds to its target (association rate) and how quickly it dissociates (dissociation rate). nih.gov

In a typical SPR experiment, one of the interacting molecules, known as the ligand (e.g., the target receptor), is immobilized on the surface of a sensor chip. springernature.com A solution containing the other molecule, the analyte (in this case, this compound), is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram. nih.gov

The sensorgram plots the response (proportional to the mass of bound analyte) against time and is composed of three phases:

Association Phase: The analyte is flowed over the surface, and its binding to the ligand is observed. The rate of this binding is used to calculate the association rate constant (kₐ).

Equilibrium Phase: The binding and dissociation events reach a steady state.

Dissociation Phase: A buffer solution without the analyte is flowed over the surface, and the dissociation of the analyte-ligand complex is monitored. The rate of this process is used to determine the dissociation rate constant (kₑ). iusb.edu

From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity. nih.gov

The table below illustrates the type of data generated from an SPR analysis for a peptide like this compound binding to a target receptor.

| Kinetic Parameter | Symbol | Definition | Example Value |

| Association Rate Constant | kₐ | The rate at which the peptide-receptor complex is formed. | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | The rate at which the peptide-receptor complex breaks apart. | 5.0 x 10⁻⁴ s⁻¹ |

| Equilibrium Dissociation Constant | Kₑ | The ratio of kₑ to kₐ, indicating the affinity of the binding interaction. | 2.0 nM |

Cell-Based Assays for Receptor Activation and Signal Transduction Studies (e.g., cAMP accumulation)

Cell-based assays are essential for determining the functional activity of this compound at a specific biological target, most commonly a cell surface receptor. For peptides related to the "His-Phe-Arg-Trp" motif, a frequent target class is the G-protein coupled receptors (GPCRs), many of which signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov

A cAMP accumulation assay is used to measure whether the peptide acts as an agonist (activator) or antagonist (inhibitor) at a GPCR that couples to the Gαs or Gαi signaling pathways. nih.gov In this type of assay, a cell line engineered to express the target receptor is treated with varying concentrations of this compound. If the peptide is an agonist for a Gαs-coupled receptor, it will stimulate the enzyme adenylyl cyclase, leading to an increase in intracellular cAMP. nih.gov

The concentration of cAMP is quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET)-based immunoassays. nih.gov In these competitive assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells. nih.gov

By plotting the measured cAMP levels against the logarithm of the peptide concentration, a dose-response curve is generated. From this curve, key pharmacological parameters can be determined, most importantly the half-maximal effective concentration (EC₅₀), which is the concentration of the peptide that elicits 50% of the maximum biological response. The EC₅₀ value is a critical measure of the peptide's potency.

The following table presents example data from a cAMP accumulation assay used to characterize the agonist activity of this compound.

| Peptide Concentration [M] | Log [Peptide] | cAMP Level (Relative Units) | % Maximum Response |

| 1.00E-10 | -10.0 | 5 | 2.6% |

| 1.00E-09 | -9.0 | 25 | 13.2% |

| 1.00E-08 | -8.0 | 95 | 50.0% |

| 1.00E-07 | -7.0 | 165 | 86.8% |

| 1.00E-06 | -6.0 | 188 | 98.9% |

| 1.00E-05 | -5.0 | 190 | 100.0% |

| Resulting EC₅₀ | 1.00 x 10⁻⁸ M (10 nM) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The production of peptides, including H-Arg-Trp-NH2, has traditionally relied on methods that are resource-intensive and generate significant chemical waste. The pharmaceutical industry's shift towards green chemistry is driving the exploration of more sustainable and efficient synthetic strategies.

Furthermore, the development of greener alternatives to standard solvents is a key research avenue. advancedchemtech.com Studies are exploring the use of more benign solvents, such as ethanol (B145695) or water-based systems, which can improve safety and reduce hazardous waste. advancedchemtech.com Another significant advancement is the implementation of continuous flow chemistry. advancedchemtech.com Unlike traditional batch processing, continuous flow systems offer precise control over reaction conditions, leading to higher yields, improved purity, and less waste. advancedchemtech.com

Purification is another critical stage where sustainability can be improved. Traditional purification methods like RP-HPLC are effective but consume large volumes of solvents. researchgate.net Emerging strategies include the development of innovative purification techniques like membrane-based separations, multicolumn countercurrent solvent gradient purification (MCSGP), and alternative isolation methods such as precipitation or crystallization to replace energy-intensive lyophilization. researchgate.netbachem.comoxfordglobal.com

| Method/Strategy | Description | Key Sustainability Advantage |

|---|---|---|

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution, which can be advantageous for shorter peptides and large-scale production. | Can reduce solvent consumption and waste compared to SPPS for specific applications. bachem.com |

| Green Solvents | Replacement of hazardous solvents (e.g., DMF) with environmentally benign alternatives like water-based systems or ethanol. advancedchemtech.com | Reduces the generation of toxic and hazardous chemical waste. advancedchemtech.com |

| Continuous Flow Chemistry | Peptide synthesis is performed in a continuously flowing stream rather than in a single batch. | Minimizes waste, allows for precise reaction control, and can lead to higher conversion rates. advancedchemtech.com |

| Advanced Purification | Techniques such as multicolumn countercurrent solvent gradient purification (MCSGP) and membrane-based separations. bachem.comoxfordglobal.com | Significantly reduces solvent usage during the critical purification step. bachem.com |

| Alternative Isolation | Replacing energy-intensive lyophilization with methods like precipitation, crystallization, or spray drying. researchgate.net | Lowers energy consumption and costs associated with final product isolation. researchgate.net |

Rational Design of Highly Selective and Potent Peptidomimetics Utilizing the Arg-Trp Core

The Arg-Trp motif is a powerful pharmacophore found in many naturally occurring bioactive peptides, particularly antimicrobial peptides (AMPs). nih.gov The distinct chemical properties of arginine and tryptophan make this combination highly effective. Arginine's guanidinium (B1211019) group provides a positive charge and hydrogen-bonding capability, crucial for interacting with negatively charged bacterial membranes, while tryptophan's indole (B1671886) side chain has a strong preference for the interfacial region of lipid bilayers. nih.gov

Rational design leverages these properties to create novel peptidomimetics—molecules that mimic the structure and function of peptides but may have improved properties like stability and bioavailability. rsc.org A key strategy involves using the Arg-Trp core to construct amphipathic structures, where the hydrophilic Arg residues are segregated to one face and the hydrophobic Trp residues to another. nih.gov This arrangement is critical for activities like membrane disruption in pathogens. frontiersin.org

Structure-activity relationship (SAR) studies are central to this design process. By systematically modifying structures based on the Arg-Trp core—for example, by changing the peptide length, substituting amino acids, or altering the stereochemistry—researchers can optimize for potency against specific targets while minimizing toxicity to mammalian cells. frontiersin.orgnih.gov For instance, research has shown that arranging Arg and Trp residues to form idealized amphipathic helices can significantly enhance antimicrobial activity against multidrug-resistant bacteria. nih.govfrontiersin.org This approach allows for the development of peptides with broad-spectrum activity and negligible toxicity. frontiersin.org

| Design Strategy | Principle | Desired Outcome |

|---|---|---|

| Amphipathic Structuring | Sequencing Arg and Trp residues to create distinct hydrophilic and hydrophobic faces or domains. nih.gov | Enhanced interaction with and disruption of microbial cell membranes. frontiersin.org |

| Length Optimization | Systematically varying the number of Arg-Trp repeats or the overall length of the peptide chain. | Identification of the minimum length required for maximum potency and selectivity. frontiersin.org |

| Structure-Activity Relationship (SAR) Studies | Modifying the core structure (e.g., substitutions at specific positions) and evaluating the effect on biological activity. nih.gov | Improved target selectivity, increased potency, and differentiation between agonist versus antagonist activity. acs.org |

| Cation-π Interaction Enhancement | Positioning Arg and Trp residues to facilitate favorable electrostatic and non-covalent interactions between the guanidinium group and the indole ring. nih.gov | Increased binding affinity and stability of the peptide-target complex. nih.gov |

Advanced Biophysical and Structural Characterization of Peptide-Target Interactions at Atomic Resolution

A fundamental understanding of how Arg-Trp containing peptides interact with their biological targets is essential for rational design. Future research will increasingly rely on a suite of advanced biophysical and structural techniques to characterize these interactions at the atomic level.

Biophysical methods are crucial for quantifying the binding affinity, kinetics, and thermodynamics of peptide-target interactions. Techniques like Förster Resonance Energy Transfer (FRET) can be used to measure binding events and conformational changes in real-time. nih.gov Other powerful tools include Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the binding interaction, and Surface Plasmon Resonance (SPR), which measures the kinetics of association and dissociation.

For atomic-level structural details, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain the gold standards. These techniques can reveal the precise three-dimensional arrangement of the peptide when bound to its target, identifying critical contact points and conformational changes. Such high-resolution structural information is invaluable for understanding the mechanism of action. For example, it can elucidate the specific role of cation-π interactions between the arginine and tryptophan side chains, which are known to be important for stabilizing peptide structure and facilitating membrane interactions. nih.gov The unique properties of the tryptophan side chain, which can be studied through progressive fluorination, also make it an excellent intrinsic probe for investigating protein-ligand binding. acs.org

| Technique | Information Obtained | Relevance to Arg-Trp Peptides |

|---|---|---|

| X-ray Crystallography | High-resolution, 3D atomic structure of the peptide-target complex. | Visualizes precise binding modes and key intermolecular interactions. researchgate.net |

| NMR Spectroscopy | 3D structure in solution, dynamics of the interaction, and identification of binding interfaces. | Characterizes peptide conformation and dynamics upon binding to targets like membranes or proteins. |

| Förster Resonance Energy Transfer (FRET) | Measures proximity and conformational changes between labeled molecules. nih.gov | Monitors binding events and peptide-induced structural changes in target proteins. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, binding affinity). | Quantifies the driving forces behind the peptide-target interaction. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates) and affinity. | Provides quantitative data on how tightly and how quickly a peptide binds to its target. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing H-Arg-Trp-NH2·2HCl, and how do researchers ensure purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential coupling of Fmoc-protected arginine and tryptophan residues on a resin, followed by HCl cleavage and precipitation . Solution-phase synthesis is an alternative for small-scale production.

- Purity Assurance : Post-synthesis purification via reversed-phase HPLC (RP-HPLC) with a C18 column is critical. Validate purity (>98%) using mass spectrometry (MS) and analytical HPLC. Certificate of Analysis (COA) from suppliers should include retention time and chromatograms .

Q. How should researchers optimize storage conditions to maintain H-Arg-Trp-NH2·2HCl stability?

- Storage Protocol : Lyophilized powder should be stored at -20°C in airtight, light-protected vials. For short-term use (≤1 month), reconstitute in DMSO at 10 mM and aliquot to avoid freeze-thaw cycles.

- Stability Testing : Monitor degradation via HPLC every 3 months. A >5% impurity increase indicates compromised stability .

Q. What analytical techniques are essential for characterizing H-Arg-Trp-NH2·2HCl?

- Core Techniques :

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+: 439.5 g/mol).

- NMR Spectroscopy : Verify backbone connectivity (e.g., 1H NMR for amide protons).

- Circular Dichroism (CD) : Assess secondary structure in solution .

Advanced Research Questions

Q. How can researchers design dose-response experiments using H-Arg-Trp-NH2·2HCl in cell-based assays?

- Experimental Design :

- Dose Range : Start with 0.1–100 µM, based on prior IC50 data (if available). Include vehicle (DMSO) controls and cytotoxicity assays (e.g., MTT).

- Endpoint Selection : Use phospho-antibodies for signaling studies (e.g., MAPK pathways) .

- Data Interpretation : Fit sigmoidal curves using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .

- Data Interpretation : Fit sigmoidal curves using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .

Q. What strategies resolve contradictions in reported biological activities of H-Arg-Trp-NH2·2HCl across studies?

- Root-Cause Analysis :

- Batch Variability : Compare COAs for purity, counterion stoichiometry (e.g., 2 HCl vs. 3 HCl).

- Assay Conditions : Validate buffer pH (affects solubility) and cell passage number.

- Statistical Power : Ensure n ≥ 3 replicates; use ANOVA for cross-study comparisons .

Q. How to validate molecular interactions of H-Arg-Trp-NH2·2HCl with target proteins?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein; measure binding kinetics (ka, kd) at 25°C.

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and binding stoichiometry .

- Computational Docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis .

Key Considerations

- Contradiction Management : Cross-validate findings using orthogonal methods (e.g., SPR + ITC) .

- Ethical Compliance : For secondary data analysis, adhere to IRB protocols (Section 4 of ).

- Statistical Rigor : Report exact p-values and avoid "n.s." labels; use SI units for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.